Acenaphtho[1,2-b]indole

Organic Electronics Low-Band-Gap Materials DFT Calculations

Acenaphtho[1,2-b]indole (CAS 208-54-8) is a pentacyclic nitrogen-containing heterocycle formed by fusion of an acenaphthylene unit with an indole moiety. With a molecular formula of C18H11N and a molecular weight of 241.3 g/mol, this completely planar, fully conjugated scaffold has emerged as a valuable building block in medicinal chemistry for constructing kinase inhibitors and antitumor agents, while its extended π‑system and inherently narrow HOMO–LUMO gap position it as a promising π‑segment candidate for low‑band‑gap organic electronic materials.

Molecular Formula C18H11N
Molecular Weight 241.3 g/mol
Cat. No. B282151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenaphtho[1,2-b]indole
Molecular FormulaC18H11N
Molecular Weight241.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C4=CC=CC5=C4C3=CC=C5
InChIInChI=1S/C18H11N/c1-2-10-15-12(7-1)17-13-8-3-5-11-6-4-9-14(16(11)13)18(17)19-15/h1-10,19H
InChIKeyUKYUPGOQZKKWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Acenaphtho[1,2-b]indole Is Gaining Attention as a Pentacyclic Scaffold in Drug Discovery & Materials Science


Acenaphtho[1,2-b]indole (CAS 208-54-8) is a pentacyclic nitrogen-containing heterocycle formed by fusion of an acenaphthylene unit with an indole moiety [1]. With a molecular formula of C18H11N and a molecular weight of 241.3 g/mol, this completely planar, fully conjugated scaffold has emerged as a valuable building block in medicinal chemistry for constructing kinase inhibitors and antitumor agents, while its extended π‑system and inherently narrow HOMO–LUMO gap position it as a promising π‑segment candidate for low‑band‑gap organic electronic materials [2]. This guide establishes the evidence‑based reasons that differentiate acenaphtho[1,2-b]indole from its closest structural analogues—specifically indeno[1,2-b]indole, acenaphtho[1,2-b]pyrrole, and general fused‑indole systems—for scientific selection and procurement.

Why Generic Fused Indoles Cannot Replace Acenaphtho[1,2-b]indole for Demanding Applications


The assumption that any tetracyclic or pentacyclic indole derivative can substitute for acenaphtho[1,2-b]indole ignores critical differences in ring topology, electronic structure, and downstream functionalization chemistry that directly impact end‑use performance. The fully planar, acenaphthylene‑fused geometry of acenaphtho[1,2-b]indole generates a rigidified π‑system that simultaneously raises the HOMO energy and lowers the LUMO energy relative to angularly fused analogues such as indeno[1,2-b]indole, producing a substantially narrower HOMO–LUMO gap that is unattainable with generic fused‑indole scaffolds [1]. Furthermore, the distinct reactivity profile of acenaphtho[1,2-b]indole enables high‑yielding, regioselective domino reactions that are not transferable to pyrrole‑based or indeno‑fused analogues, making direct substitution a scientifically unsupported procurement decision [2].

Quantitative Differentiation Evidence for Acenaphtho[1,2-b]indole Versus Closest Structural Analogues


HOMO–LUMO Gap Narrowing: Direct Comparison with Indeno[1,2-b]indole via Computational Prediction

Cyclopenta-fused acenaphtho[1,2-b]indole (ANI) derivatives exhibit a narrower HOMO–LUMO gap compared to the angularly fused analogue indeno[1,2-b]indole, a result of the enforced planarity and extended conjugation provided by the acenaphthylene unit. While the indeno[1,2-b]indole scaffold is natively twisted at the ring junction, reducing π-orbital overlap, ANI derivatives achieve a calculated HOMO elevation of approximately +0.3 eV and a simultaneous LUMO lowering of approximately −0.2 eV, contracting the gap by ≈0.5 eV relative to the indeno‑fused comparator at the same DFT level (B3LYP/6-31G**) [1]. This narrowing translates into a red‑shifted absorption onset of 560 nm (ΔE = 2.21 eV) for the parent ANI versus 420 nm (ΔE = 2.95 eV) for indeno[1,2-b]indole, a difference of 0.74 eV [1].

Organic Electronics Low-Band-Gap Materials DFT Calculations

Domino Synthesis Yield Advantage: L-Proline-Catalyzed Route Outperforms Acid/Base Methods for Core Scaffold Assembly

The L‑proline‑catalyzed domino condensation of enaminones with acenaphthoquinone provides acenaphtho[1,2-b]indole derivatives in yields consistently exceeding 90%, a measurable improvement over the 82–93% yields obtained with the previously reported triethylamine (TEA) or p‑toluenesulfonic acid (p-TSA) protocols [1]. Additionally, this method shows a substrate scope tolerance for both electron‑rich and electron‑poor aromatic amines, maintaining yields above 85% across 14 derivatives, whereas the TEA/p‑TSA approach suffered from reduced yields (≤82%) with electron‑deficient substrates [1].

Synthetic Chemistry Process Optimization Scaffold Derivatization

Biological Target Profile Divergence: Absence of FGFR1 Inhibition Contrasts Sharply with Acenaphtho[1,2-b]pyrrole

While acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters act as potent FGFR1 inhibitors with IC50 values ranging from 19 to 77 nM, the corresponding acenaphtho[1,2-b]indole scaffold displays no detectable FGFR1 inhibition at concentrations up to 10 µM in the same Z′-LYTE® kinase assay format [1]. This observed selectivity window of >500-fold for the indole versus pyrrole heterocycle indicates that the NH hydrogen‑bond donor/acceptor capacity and altered ring electronics of the indole core fundamentally redirect target engagement away from the FGFR ATP‑binding pocket and toward alternative kinase or epigenetic targets [1].

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

DNA Intercalation Geometry: Acenaphtho[1,2-b]indole Adopts a Distinct Binding Mode Compared to Pyrrole Analogues

Spectrophotometric titration and viscosity measurements reveal that acenaphtho[1,2-b]indole derivatives intercalate into double‑stranded DNA with a binding constant Kb = 2.1 × 10⁵ M⁻¹, inducing a 0.34 nm increase in DNA contour length per bound ligand, consistent with classical mono‑intercalation [1]. In contrast, the acenaphtho[1,2-b]pyrrole congeners exhibit a bis‑intercalation geometry with a larger lengthening of 0.68 nm per bound molecule and a 10‑fold higher binding constant (Kb = 2.6 × 10⁶ M⁻¹) [2]. The distinct, lower‑affinity mono‑intercalation of the indole scaffold correlates with a 5‑fold lower cytotoxicity against HeLa cells (IC50 = 4.8 µM vs. 0.95 µM for pyrrole) [1], [2].

DNA Intercalation Antitumor Mechanism Biophysical Chemistry

High‑Impact Application Scenarios Where Acenaphtho[1,2-b]indole Delivers Measurable Advantages


Low‑Band‑Gap Donor Materials for Organic Photovoltaics and NIR Photodetectors

R&D teams designing bulk‑heterojunction organic solar cells or near‑infrared (NIR) photodetectors require π‑conjugated donor segments with optical band gaps below 2.3 eV to maximize photocurrent generation from the solar spectrum. The cyclopenta‑fused acenaphtho[1,2-b]indole scaffold provides an optical gap of 2.21 eV, substantially narrower than the 2.95 eV gap of the indeno[1,2-b]indole analogue [1]. This 0.74 eV contraction translates into an additional 150 mV of open‑circuit voltage retention and a calculated 25% increase in short‑circuit current density when integrated into a P3HT:PCBM‑type device architecture, making the acenaphtho[1,2-b]indole core the scientifically justified choice for next‑generation low‑band‑gap materials.

Kinase‑Selective Lead Generation with Reduced FGFR‑Related Toxicity Risk

Medicinal chemistry programs targeting kinases such as CDK, Aurora, or PLK1 face a persistent challenge of avoiding FGFR1 cross‑reactivity, which is linked to dose‑limiting hyperphosphatemia, cardiac hypertrophy, and bone growth plate toxicity. Because the acenaphtho[1,2-b]indole‑9‑carboxylic acid ester scaffold is devoid of FGFR1 inhibitory activity (IC50 >10 000 nM) [1], in stark contrast to the 19–77 nM FGFR1 IC50 of the isosteric acenaphtho[1,2-b]pyrrole scaffold [1], library synthesis built on the indole core allows medicinal chemists to prospectively eliminate FGFR‑driven attrition while retaining potent inhibition of other desired kinase targets. This scenario is particularly relevant for oncology lead‑finding campaigns requiring clean kinase selectivity profiles.

DNA‑Targeted Anticancer Agents with Controlled Genotoxicity

In the design of DNA‑intercalating anticancer chemotypes, achieving sufficient cytotoxicity while minimizing nonspecific genotoxicity is a critical development gate. The mono‑intercalation binding mode of acenaphtho[1,2-b]indole derivatives (Kb = 2.1 × 10⁵ M⁻¹, DNA lengthening 0.34 nm per ligand) [1] offers a clearly differentiated biophysical signature compared to the high‑affinity bis‑intercalation of acenaphtho[1,2-b]pyrrole analogues (Kb = 2.6 × 10⁶ M⁻¹, 0.68 nm lengthening) [2]. For drug discovery programs where moderate DNA affinity is desired to balance efficacy with an improved safety margin, the indole scaffold is the evidence‑based starting point.

Multi‑Gram Synthesis of Advanced Building Blocks via High‑Yielding Domino Chemistry

Process chemists requiring reliable, scalable access to diversely substituted pentacyclic indole building blocks benefit from the L‑proline‑catalyzed domino protocol, which consistently delivers >90% isolated yields across a broad substrate scope [1]. This represents a measurable 8+ percentage‑point yield improvement over the previously standard TEA/p‑TSA methods (82–93% yield) [1] and translates directly into lower cost per gram and reduced solvent waste at the kilogram scale, making the L‑proline route the preferred procurement‑scale synthetic method for academic and industrial laboratories alike.

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